molecular formula C19H31N5O B2944453 3-Cyclohexyl-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1448137-42-5

3-Cyclohexyl-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No. B2944453
CAS RN: 1448137-42-5
M. Wt: 345.491
InChI Key: HYXHWCXAQCOJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a chemical compound that is widely used in scientific research. This compound is also known as CX-5461, and it has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Analogs and Derivatives for Diagnostic and Therapeutic Use

One area of research focuses on the development of analogs and derivatives of compounds structurally related to 3-Cyclohexyl-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one for use in diagnostic and therapeutic applications. A study by Abate et al. (2011) designed novel analogues of a σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, highlighting the compound's utility in oncology despite its high degree of lipophilicity. The analogues were intended to offer improved characteristics for tumor cell entry and minimal antiproliferative activity (Abate et al., 2011).

Antimicrobial and Anticancer Activities

Research has also explored the antimicrobial and anticancer potentials of derivatives of this compound. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent bacterial biofilm inhibition and MurB enzyme inhibitory activities, suggesting applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020). Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated their anticancer activity, indicating the potential of such compounds in cancer treatment (Kumar et al., 2013).

Antimalarial Agents

Another avenue of research has explored the use of aryl piperazine and pyrrolidine derivatives as antimalarial agents. A study by Mendoza et al. (2011) synthesized and evaluated piperazine and pyrrolidine derivatives for their ability to inhibit the growth of Plasmodium falciparum, with certain compounds showing significant activity. This work indicates the potential of derivatives of 3-Cyclohexyl-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one in the development of new antimalarial drugs (Mendoza et al., 2011).

properties

IUPAC Name

3-cyclohexyl-1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O/c1-22(2)17-14-18(21-20-15-17)23-10-12-24(13-11-23)19(25)9-8-16-6-4-3-5-7-16/h14-16H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXHWCXAQCOJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

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